![molecular formula C17H13ClN4O B13129343 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 138679-22-8](/img/structure/B13129343.png)
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a triazole ring fused with a quinoxaline moiety, which is further substituted with a 4-chlorophenyl group and an ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline typically involves the following steps :
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Formation of Triazole Ring: The quinoxaline derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often involves cyclization reactions under reflux conditions.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and ethoxy groups through nucleophilic substitution reactions. Common reagents include 4-chlorobenzyl chloride and ethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted triazoloquinoxalines .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline involves several pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Apoptosis Induction: It upregulates pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Receptor Antagonism: Acts as an antagonist to A2B receptors, which are involved in tumor growth and metastasis.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity but may have different molecular targets and pathways.
Quinoxaline Derivatives: Compounds like Olaquindox and Echinomycin are used as antibiotics and have different biological activities.
List of Similar Compounds
- 1,2,4-Triazolo[4,3-c]quinazolines
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Propiedades
Número CAS |
138679-22-8 |
|---|---|
Fórmula molecular |
C17H13ClN4O |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H13ClN4O/c1-2-23-17-16-21-20-15(11-7-9-12(18)10-8-11)22(16)14-6-4-3-5-13(14)19-17/h3-10H,2H2,1H3 |
Clave InChI |
OUQRTMUWPRZITR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


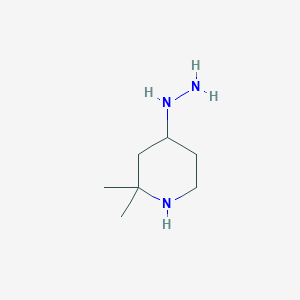
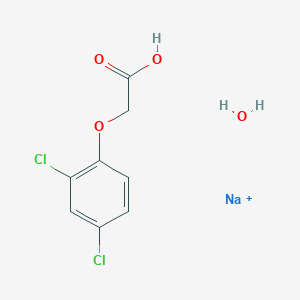
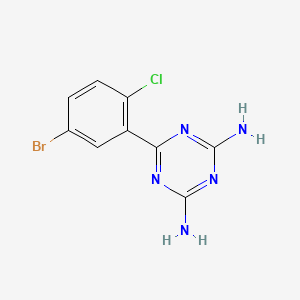
![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
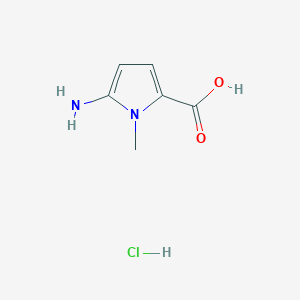



![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
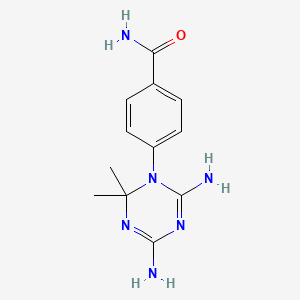
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
